(Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one
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Description
(Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one is a useful research compound. Its molecular formula is C9H7FN2OS and its molecular weight is 210.23. The purity is usually 95%.
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Scientific Research Applications
Antifungal Activity
(Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one and its derivatives have been studied for their antifungal properties. In a study by Liu et al. (2000), derivatives of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones were synthesized and exhibited significant antifungal effects against agricultural fungi. This highlights the potential use of these compounds in agricultural applications to combat fungal infections (Liu, Lieberzeit, & Anthonsen, 2000).
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been a subject of interest. Chawla, Singh, and Saraf (2012) synthesized a series of 2,5-disubstituted-4-thiazolidinone derivatives, which demonstrated promising antibacterial activity, although they lacked antifungal activity. This suggests their potential in developing new antibacterial agents (Chawla, Singh, & Saraf, 2012).
Antiproliferative Properties
The compound and its derivatives have been investigated for their antiproliferative properties against cancer cell lines. Singh et al. (2019) synthesized a series of N-substituted (Z)-2-imino-(5Z)-ylidene thiazolidines/thiazolidin-4-ones, which showed higher potency against a colon cancer cell line compared to the standard reference, indicating their potential in cancer therapy (Singh et al., 2019).
Antifibrotic and Anticancer Action
Kaminskyy et al. (2016) described the synthesis of amino(imino)thiazolidinone derivatives and their antifibrotic and anticancer activities. They identified several derivatives with high antifibrotic activity and confirmed their potential using the xCelligence system (Kaminskyy et al., 2016).
Molecular Structure Investigation
Boulakoud et al. (2015) conducted a study on the molecular structure of Z-3N(2-ethoxyphenyl)-2-N′(2-ethoxyphenyl)-imino-thiazolidin-4-one. They combined X-ray diffraction methods with ab initio calculations to analyze the structure, providing insights into the physical properties and potential applications of these compounds (Boulakoud et al., 2015).
Properties
IUPAC Name |
4-(4-fluorophenyl)imino-1,3-thiazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c10-6-1-3-7(4-2-6)11-8-5-14-9(13)12-8/h1-4H,5H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJHGXHOSWQEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=C(C=C2)F)NC(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24779653 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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